molecular formula C14H17NOS2 B2646003 N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797213-56-9

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2646003
CAS No.: 1797213-56-9
M. Wt: 279.42
InChI Key: RBFJLQUYCGEAOA-UHFFFAOYSA-N
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Description

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene derivatives with acetamide precursors. One possible synthetic route could involve the alkylation of thiophene with a propyl halide, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring containing sulfur.

    Thiophene derivatives: Compounds with various substituents on the thiophene ring, such as methylthiophene or ethylthiophene.

    Acetamide derivatives: Compounds with different alkyl or aryl groups attached to the acetamide moiety.

Uniqueness

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of both propyl and thiophen-3-ylmethyl groups attached to the acetamide moiety. This structural feature may impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-propyl-2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS2/c1-2-5-15(9-13-4-7-18-11-13)14(16)8-12-3-6-17-10-12/h3-4,6-7,10-11H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJLQUYCGEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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